molecular formula C24H20BrNO6 B4342132 dimethyl 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)terephthalate

dimethyl 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)terephthalate

Cat. No.: B4342132
M. Wt: 498.3 g/mol
InChI Key: GGNAPSPRNKASKX-UHFFFAOYSA-N
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Description

Dimethyl 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)terephthalate is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a terephthalate core substituted with a bromophenoxy group and a benzoylamino group, making it a subject of interest in synthetic organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)terephthalate typically involves a multi-step process:

    Formation of the Bromophenoxy Intermediate:

    Acylation Reaction:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions.

    Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Amide Bond Formation: The benzoylamino group can participate in further amide bond formation reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Amide Bond Formation: Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as phenol derivatives.

    Ester Hydrolysis: Dimethyl terephthalate and the corresponding carboxylic acids.

    Amide Bond Formation: New amide-linked compounds.

Scientific Research Applications

Dimethyl 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)terephthalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)terephthalate depends on its application:

    Molecular Targets: In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.

    Pathways Involved: The compound can modulate pathways related to cell signaling, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

    Dimethyl terephthalate: A simpler ester of terephthalic acid without the bromophenoxy and benzoylamino groups.

    4-Bromophenyl terephthalate: Contains the bromophenyl group but lacks the benzoylamino substitution.

Uniqueness:

  • The presence of both the bromophenoxy and benzoylamino groups in dimethyl 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)terephthalate provides unique reactivity and potential for diverse applications compared to simpler analogs.

This compound’s unique structure and reactivity make it a valuable subject for ongoing research and development in various scientific fields

Properties

IUPAC Name

dimethyl 2-[[4-[(4-bromophenoxy)methyl]benzoyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO6/c1-30-23(28)17-7-12-20(24(29)31-2)21(13-17)26-22(27)16-5-3-15(4-6-16)14-32-19-10-8-18(25)9-11-19/h3-13H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNAPSPRNKASKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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